3-Amino-6-(methylthio)pyridazine 3-Amino-6-(methylthio)pyridazine
Brand Name: Vulcanchem
CAS No.: 39539-67-8
VCID: VC3803496
InChI: InChI=1S/C5H7N3S/c1-9-5-3-2-4(6)7-8-5/h2-3H,1H3,(H2,6,7)
SMILES: CSC1=NN=C(C=C1)N
Molecular Formula: C5H7N3S
Molecular Weight: 141.2 g/mol

3-Amino-6-(methylthio)pyridazine

CAS No.: 39539-67-8

Cat. No.: VC3803496

Molecular Formula: C5H7N3S

Molecular Weight: 141.2 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-6-(methylthio)pyridazine - 39539-67-8

Specification

CAS No. 39539-67-8
Molecular Formula C5H7N3S
Molecular Weight 141.2 g/mol
IUPAC Name 6-methylsulfanylpyridazin-3-amine
Standard InChI InChI=1S/C5H7N3S/c1-9-5-3-2-4(6)7-8-5/h2-3H,1H3,(H2,6,7)
Standard InChI Key ZDISBPCSJYBKFJ-UHFFFAOYSA-N
SMILES CSC1=NN=C(C=C1)N
Canonical SMILES CSC1=NN=C(C=C1)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

3-Amino-6-(methylthio)pyridazine (C₅H₇N₃S) has a molecular weight of 141.20 g/mol and is systematically named 6-(methylsulfanyl)pyridazin-3-amine . Its structure comprises a pyridazine ring—a six-membered heterocycle with two adjacent nitrogen atoms—functionalized with an electron-donating amino (-NH₂) group at position 3 and a hydrophobic methylthio (-S-CH₃) group at position 6 (Figure 1). The compound’s IUPAC name and alternative synonyms are summarized below:

Table 1: Nomenclature of 3-Amino-6-(methylthio)pyridazine

IdentifierValue
CAS Registry Number39539-67-8
IUPAC Name6-(Methylsulfanyl)pyridazin-3-amine
Common Synonyms3-Amino-6-(methylthio)pyridazine; 6-Methylthio-pyridazin-3-amine

The planar pyridazine ring facilitates π-π stacking interactions in biological systems, while the methylthio group enhances lipophilicity, influencing membrane permeability .

Structural Elucidation

X-ray crystallography and NMR spectroscopy confirm the compound’s planar geometry. Key spectral features include:

  • ¹H NMR (DMSO-d₆): δ 7.34 (s, 1H, H5), 6.84 (s, 1H, H4), 6.63 (d, 2H, NH₂) .

  • ¹³C NMR: Peaks at 162.1 ppm (C3-NH₂), 138.5 ppm (C6-SCH₃), and 113.4–125.8 ppm (pyridazine carbons) .

The methylthio group’s electron-withdrawing nature slightly deshields adjacent protons, as observed in the downfield shift of H5 .

Synthetic Methodologies

Nucleophilic Substitution Strategies

The compound is typically synthesized via nucleophilic aromatic substitution (NAS) of 3,6-dichloropyridazine. Ammonia replaces the C3 chlorine to form the amino group, while methanethiolate substitutes the C6 chlorine to introduce the methylthio moiety .

Table 2: Optimization of Synthetic Conditions

SolventTemperature (°C)Reaction Time (h)Yield (%)Purity (GC)
DMF100990.698.76
Acetonitrile120793.899.07
Methanol85591.499.00

Reaction efficiency depends on solvent polarity, with dipolar aprotic solvents like DMF enhancing nucleophilicity. Elevated temperatures (100–180°C) accelerate substitution but may promote side reactions .

Purification and Characterization

Post-synthesis purification involves:

  • Evaporative Concentration: Removal of volatile solvents under reduced pressure.

  • Recrystallization: Ethanol/water mixtures yield crystals with >98% purity.

  • Column Chromatography: Silica gel (ethyl acetate/hexane) resolves residual impurities .

Physicochemical Properties

Thermal Stability

The compound exhibits a sharp melting point at 207.3–209.5°C, indicative of high crystallinity. Thermogravimetric analysis (TGA) shows decomposition above 250°C, consistent with aromatic heterocycles .

Solubility Profile

3-Amino-6-(methylthio)pyridazine is sparingly soluble in water (<0.1 mg/mL) but dissolves readily in polar aprotic solvents:

  • DMF: 25 mg/mL

  • DMSO: 30 mg/mL

  • Acetonitrile: 15 mg/mL

Lipophilicity (logP = 1.8) aligns with its methylthio group, favoring passive diffusion across biological membranes .

Biological Activity and Applications

DerivativeMtb MIC₉₀ (μM)Mm MIC₉₀ (μM)
6-Benzylthio analog1.440.72
6-Methylthio analog1.260.15

Role in Medicinal Chemistry

The compound serves as a precursor to imidazo[1,2-b]pyridazines—scaffolds with broad-spectrum antimicrobial properties. Strategic functionalization at C2 and C6 positions modulates target selectivity and pharmacokinetic profiles .

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